(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzoyl group, and ethoxyethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a piperidine derivative as the core structure, which is then functionalized with the benzoyl and ethoxyethoxy groups through a series of reactions. These reactions may include nucleophilic substitution, esterification, and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxyethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the benzoyl group may yield a benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ethoxyethoxy groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2,4-diaminopentanoic acid: This compound has a similar piperidine core but lacks the benzoyl and ethoxyethoxy groups.
(2-ethoxyethoxy)acetic acid: This compound shares the ethoxyethoxy group but has a simpler structure without the piperidine ring or benzoyl group.
Uniqueness
The uniqueness of (2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-2-23-9-10-24-15-6-4-3-5-13(15)16(20)18-8-7-12(19)11-14(18)17(21)22/h3-6,12,14,19H,2,7-11H2,1H3,(H,21,22)/t12-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAHVYAMLPXIL-GXTWGEPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)N2CCC(CC2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC1=CC=CC=C1C(=O)N2CC[C@@H](C[C@@H]2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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